An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific, publicly available experimental ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid could not be located in peer-reviewed literature or major chemical supplier databases. The following guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of NMR spectroscopy and data from analogous structures. It also outlines the standard experimental protocols for acquiring such data. The presented spectra data are hypothetical and intended to serve as a reference and guide for researchers.
Introduction
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound of interest in medicinal chemistry and drug discovery. The presence of a pyridine ring, a difluoromethoxy group, and a boronic acid moiety suggests its potential as a versatile building block in the synthesis of complex molecules with diverse biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide focuses on the key Nuclear Magnetic Resonance (NMR) techniques used for its characterization: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Hypothetical Spectroscopic Data
The following tables summarize the predicted NMR spectroscopic data for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. These predictions are based on typical chemical shifts and coupling constants observed for pyridine derivatives, difluoromethoxy-substituted aromatics, and aryl boronic acids.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.45 | dd | J = 4.8, 1.5 Hz | 1H | H-6 |
| 8.10 | dd | J = 7.5, 1.5 Hz | 1H | H-4 |
| 7.40 | t | J = 73.5 Hz | 1H | -OCHF₂ |
| 7.25 | dd | J = 7.5, 4.8 Hz | 1H | H-5 |
| 8.20 (broad s) | s | - | 2H | -B(OH)₂ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 (t, J = 3.0 Hz) | C-2 |
| 118.0 (t, J = 260.0 Hz) | -OCHF₂ |
| 149.0 | C-6 |
| 142.0 | C-4 |
| 121.0 | C-5 |
| 115.0 (broad) | C-3 |
Table 3: Hypothetical ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -82.5 | d | J = 73.5 Hz | -OCHF₂ |
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the single proton of the difluoromethoxy group. The two protons of the boronic acid group typically appear as a broad singlet, which can exchange with D₂O. The protons on the pyridine ring (H-4, H-5, and H-6) will exhibit characteristic doublet of doublets splitting patterns due to ortho and meta couplings. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR Spectrum
The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the carbon of the difluoromethoxy group. The carbon attached to the boronic acid group (C-3) may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The carbon of the difluoromethoxy group will be split into a triplet by the two attached fluorine atoms with a large one-bond coupling constant (¹JCF). The carbon attached to the difluoromethoxy group (C-2) may also show a smaller triplet splitting (²JCF).
¹⁹F NMR Spectrum
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the geminal proton with a characteristic two-bond coupling constant (²JFH).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4]
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Sample Purity: Ensure the sample of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid is of high purity to avoid interference from impurities in the spectra.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids. Other potential solvents include methanol-d₄ or chloroform-d.
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Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
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Filtration: Dissolve the sample in the deuterated solvent and filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
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¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
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¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. The spectral width should be large enough to encompass the expected chemical shift of the difluoromethoxy group.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.
Caption: Workflow for the spectroscopic analysis of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.
Caption: Key NMR coupling correlations for structural elucidation.
